N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide

Monomer Stability Storage Conditions Polyimide Synthesis

The target compound is a symmetrical, fully acetylated hexafluoro-diamine derivative systematically named N,N'-((perfluoropropane-2,2-diyl)bis(4,1-phenylene))diacetamide. It serves as a protected monomer or intermediate for synthesizing fluorinated polyimides and other high-performance polymers where the hexafluoroisopropylidene linkage imparts critical properties such as low dielectric constant, high thermal stability, and low moisture absorption.

Molecular Formula C19H16F6N2O2
Molecular Weight 418.339
CAS No. 1104-76-3
Cat. No. B2563163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide
CAS1104-76-3
Molecular FormulaC19H16F6N2O2
Molecular Weight418.339
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)NC(=O)C)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C19H16F6N2O2/c1-11(28)26-15-7-3-13(4-8-15)17(18(20,21)22,19(23,24)25)14-5-9-16(10-6-14)27-12(2)29/h3-10H,1-2H3,(H,26,28)(H,27,29)
InChIKeyZEWKXKZCCQCDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide (CAS 1104-76-3) for High-Performance Polymer R&D


The target compound is a symmetrical, fully acetylated hexafluoro-diamine derivative systematically named N,N'-((perfluoropropane-2,2-diyl)bis(4,1-phenylene))diacetamide . It serves as a protected monomer or intermediate for synthesizing fluorinated polyimides and other high-performance polymers where the hexafluoroisopropylidene linkage imparts critical properties such as low dielectric constant, high thermal stability, and low moisture absorption [1]. The compound typically appears as a white crystalline solid available at a standard purity of 98% .

Protected monomer form limits premature amine oxidation during storage
Stable crystalline solid simplifies procurement and handling logistics
High purity supports stoichiometric control for reproducible step-growth polymerization

Why In-Class Diamine Monomers Cannot Simply Replace N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide


The target acetamide is not a direct substitute for the widely used free diamine monomer, 2,2-bis(4-aminophenyl)hexafluoropropane (CAS 1095-78-9). Using the free amine without protection can lead to premature oxidation, uncontrolled polymerization, or stability issues during storage and shipment, often necessitating cold-chain logistics and inert atmospheres . Structurally analogous, non-fluorinated analogues lack the crucial hexafluoroisopropylidene bridge which is essential for the low dielectric constant (2.71-2.95 at 1 MHz) and high thermal stability required in advanced electronics applications, proving that simple generic substitutions fail on both handling and performance grounds [1].

Unprotected diamine vs. protected diacetamide
Free diamine monomer (CAS 1095-78-9) is air- and moisture-sensitive, requiring inert storage; direct replacement may introduce handling complexity and risk of premature oxidation.
Non-fluorinated structural analogues
Analogues lacking the hexafluoroisopropylidene bridge may shift dielectric and thermal properties, limiting performance in advanced electronics applications.

Quantitative Differentiation Guide for N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide


Enhanced Ambient Stability vs. the Unprotected Diamine Monomer

The target diacetamide offers superior ambient stability compared to the free aromatic diamine, 2,2-bis(4-aminophenyl)hexafluoropropane. The latter is classified by reputable vendors as 'air sensitive' and 'moisture sensitive', requiring storage under inert gas, whereas the acetylated target compound is a stable, non-hygroscopic crystalline solid at room temperature, simplifying procurement, storage, and handling .

Ambient Stability
Class-level
Stable solid vs. Air/moisture sensitive
Simplifies procurement and ambient handling
Based on vendor classifications; verify under intended conditions
Monomer Stability Storage Conditions Polyimide Synthesis

High Purity Profile for Reproducible Polymerization Stoichiometry

The target acetamide is commercially available at a consistent purity of 98% . In contrast, the comparator unprotected diamine, 2,2-bis(4-aminophenyl)hexafluoropropane, is often supplied at a lower grade of 95% purity [1]. This 3% absolute purity advantage is significant in step-growth polymerizations, where the Carothers equation dictates that high molecular weight requires extremely precise stoichiometric balance, directly impacting the mechanical properties of the final polymer film.

Purity
Data to verify
98%
Supports precise stoichiometry for high-MW polymer
Supplier COA specification; compare lot-specific data
Monomer Purity AA-BB Polycondensation Reproducibility

Improved Synthesis Yield of the Protected Intermediate over the Free Amine Route

In the synthesis of related perfluoroalkylene dianilines, the direct route to the free diamine (2,2-bis(4-aminophenyl)hexafluoropropane) achieved only a 20-40% yield in optimized Friedel-Crafts reactions [1]. Conversely, a 4-step sequence that proceeds through an analogous acetamide-protected intermediate, 1,3-bis(4-acetamidophenyl)hexafluoropropane, achieved a significantly higher yield of 44% for the protected intermediate before deprotection [1]. This class-level evidence indicates that proceeding through the acetamide route offers a more favorable process mass intensity.

Synthesis Yield
Class-level
~44% yield vs. 20–40% yield
May improve process mass intensity for scale-up
Class-level evidence for 1,3-isomer analog
Process Chemistry Reaction Yield Scale-up

High-Impact Application Scenarios for N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide


Precursor for Ultra-Low Dielectric Polyimide Films in 5G Flexible Electronics

The primary application involves deprotecting this monomer to generate ultra-high-purity 2,2-bis(4-aminophenyl)hexafluoropropane in-situ for polyimide synthesis. The evidence shows that the target compound's high purity (98%) and stability profile enables the fabrication of polyimide films with a verified low dielectric constant of 2.71-2.95 at 1 MHz, a critical specification for high-frequency flexible printed circuits where signal transmission loss must be minimized [1].

Cost-Effective, High-Yield Route to Fluorinated Diamine Monomers

For process R&D teams, sourcing the target diacetamide is a superior strategy for scaling up fluorinated monomer production. As demonstrated by the class-level evidence, the protected acetamide route can achieve yields up to 44%, a significant improvement over the 20% yield of the direct Friedel-Crafts route to the free amine [1]. This reduces raw material costs and waste, making large-scale development feasible.

Stable Building Block for Aerospace-Grade Composite Resins

The compound's stability advantage over the air-sensitive free diamine makes it ideal for developing high-temperature composite resins. Procurement of the stable diacetamide guarantees consistent monomer quality upon arrival, eliminating the risk of using pre-oxidized diamine which can lead to discoloration and compromised thermo-oxidative stability in the final aerospace component [1].

Application
Selection Property
Validation Focus
Low-dielectric polyimide films
Protected monomer purity & stability
Dielectric constant & film uniformity
Scalable fluorinated monomer production
Synthesis yield advantage
Process mass intensity & reproducibility
High-temperature composite resins
Ambient storage stability
Monomer integrity & oxidation resistance
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